molecular formula C9H9NO4 B1419143 2-Methoxy-1-(3-nitrophenyl)ethan-1-one CAS No. 33844-30-3

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Cat. No. B1419143
CAS RN: 33844-30-3
M. Wt: 195.17 g/mol
InChI Key: MRPSGTRUEZQNQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is represented by the formula C9H9NO4. For a more detailed view of its structure, you might want to refer to resources that provide 2D or 3D molecular models .

Scientific Research Applications

Specific Scientific Field

The research falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.

2. Comprehensive and Detailed Summary of the Application “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is used as a starting material in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . These compounds have wide applications in chemistry, biology, and material sciences . They are important synthetic targets in biologically active molecules, synthetic drugs, and drug candidates .

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis involves the condensation between “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” and hydrazine using a catalyst under microwave irradiation and solvent-free conditions . The reaction conditions are environmentally friendly, and the method has the advantages of simple operation, extensive substrates, good yields, and reuse of the catalyst .

4. Thorough Summary of the Results or Outcomes Obtained The synthesis results in 1,3,5-trisubstituted 1H-pyrazoles with good yields (74–90%) . The synthesized compounds were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Synthesis of Benzoquinoline-Based Heterocycles

  • Application Summary : This compound is used in the synthesis of benzoquinoline-based heterocycles . These heterocycles are derived from 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide .
  • Methods of Application : The synthesis involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .
  • Results or Outcomes : The synthesized compounds showed potent antioxidant activity .

Synthesis of Polysubstituted Furans

  • Application Summary : “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is used in the synthesis of polysubstituted furans .
  • Methods of Application : The synthesis involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .
  • Results or Outcomes : The synthesis results in polysubstituted furans with mono to tricarboxylate groups .

Synthesis of 1,3,4-Thiadiazole Derivatives

  • Application Summary : “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is used in the synthesis of 1,3,4-thiadiazole derivatives .
  • Methods of Application : The synthesis involves the reaction of N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .
  • Results or Outcomes : The synthesized compounds were evaluated as antimicrobial agents .

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

  • Application Summary : This compound is used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . These compounds have wide applications in chemistry, biology, and material sciences .
  • Methods of Application : The synthesis involves the condensation between α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
  • Results or Outcomes : The synthesis results in 1,3,5-trisubstituted 1H-pyrazoles with good yields (74–90%) . The synthesized compounds were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Synthesis of Indole Derivatives

  • Application Summary : “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is used in the synthesis of indole derivatives . These derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The synthesis involves the reaction of various sulfur ylides and alkyl acetylenic carboxylates .
  • Results or Outcomes : The synthesis results in indole derivatives with various biological activities .

properties

IUPAC Name

2-methoxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSGTRUEZQNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

CAS RN

33844-30-3
Record name 2-methoxy-1-(3-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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